molecular formula C15H17N3O2 B6343913 4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1426142-71-3

4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No. B6343913
CAS RN: 1426142-71-3
M. Wt: 271.31 g/mol
InChI Key: DZEOXLDQCGPCEA-UHFFFAOYSA-N
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Description

Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .


Synthesis Analysis

In a study, squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization . Three newly prepared complexes were an example of a salt–cocrystal continuum .


Molecular Structure Analysis

The molecular structure of pyridinecarboxylic acids is characterized by a pyridine ring with a carboxylic acid group . The molecular weight of the isomers is 123.11 g/mol and the chemical formula is C6H5NO2 .


Chemical Reactions Analysis

Pyridinecarboxylic acids can undergo various chemical reactions. For instance, in a study, squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization .


Physical And Chemical Properties Analysis

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N . It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .

Mechanism of Action

The mechanism of action of pyridine-based compounds can vary widely depending on their specific structure and the biological system in which they are acting .

Safety and Hazards

The safety and hazards of pyridine-based compounds can vary widely depending on their specific structure. For instance, some compounds may present hazards such as skin and eye irritation, and respiratory irritation .

Future Directions

The pyridine ring occurs in many important compounds, including agrochemicals, pharmaceuticals, and vitamins . This privileged scaffold has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

4-(4-ethylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-9-3-5-10(6-4-9)13-14-11(16-8-17-14)7-12(18-13)15(19)20/h3-6,8,12-13,18H,2,7H2,1H3,(H,16,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEOXLDQCGPCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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